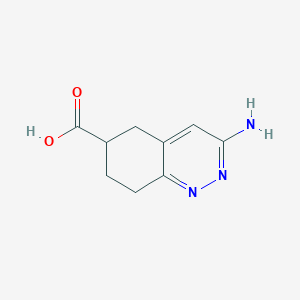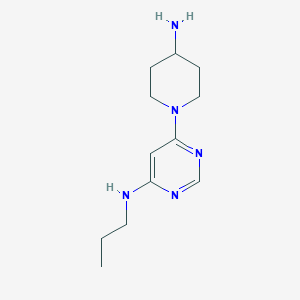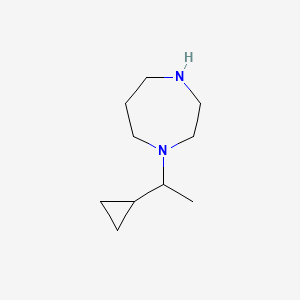
1-(1-Cyclopropylethyl)-1,4-diazepane
Übersicht
Beschreibung
The compound “1-(1-Cyclopropylethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are used in a variety of applications, including as building blocks in organic synthesis and as precursors to pharmaceuticals .
Synthesis Analysis
The synthesis of diazepane derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “1-(1-Cyclopropylethyl)-1,4-diazepane”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “1-(1-Cyclopropylethyl)-1,4-diazepane” would likely consist of a seven-membered ring containing two nitrogen atoms and a cyclopropyl group attached to one of the carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(1-Cyclopropylethyl)-1,4-diazepane”, we can predict that it would have properties similar to other diazepane derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Ugi Multicomponent Reaction : A study explored a two-step approach to synthesize diazepane systems, including 1-(1-Cyclopropylethyl)-1,4-diazepane. It involved a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This method achieved high yields and provided a mechanistic explanation for the observed outcomes (Banfi et al., 2007).
Microwave-Assisted Synthesis : Another research found an efficient microwave-assisted synthesis for 1,4-diazepane derivatives. This process rapidly produced 7-substituted-1,4-diazepin-5-ones in good yields, demonstrating a novel method for diazepane synthesis (Wlodarczyk et al., 2007).
Synthesis via Hydrogen Borrowing : A 2023 study reported the synthesis of 1,4-diazacycles, including diazepanes, using diol-diamine coupling with a specific ruthenium(II) catalyst. This method tolerates various amines and alcohols and was applied to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).
Ring Transformations in Synthesis : Research from 1977 discussed ring-enlargement of uracil dihalocarbene adducts to yield 1,3-diazepine derivatives. This process involves the reduction of adducts, leading to various diazepines, providing insights into the mechanism of formation and transformations (Thiellier et al., 1977).
Synthesis of 1,4-Diazepanes via Domino Process : A 2020 study introduced a method for synthesizing 1,4-diazepanes using simple starting materials. This process involved an aza-Nazarov reagent followed by intramolecular aza-Michael reaction, highlighting an efficient approach to diazepane synthesis (Maiti et al., 2020).
Medicinal Chemistry Applications
1,3-Diazepine in Medicinal Chemistry : A comprehensive review in 2021 highlighted the significance of the 1,3-diazepine moiety in medicinal chemistry. It is present in various biologically active compounds and used in designing drugs with a wide range of biological activities. This review focused on enzyme inhibitors and GPCR ligands incorporating the 1,3-diazepine scaffold (Malki et al., 2021).
Structural and Docking Studies : Another study reported the preparation and X-ray crystallographic characterization of 1,4-diazepine derivatives. Docking studies showed these compounds inhibit the active site of the target protein, indicating potential drug molecule applications (Velusamy et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9(10-3-4-10)12-7-2-5-11-6-8-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNORSXUSWZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
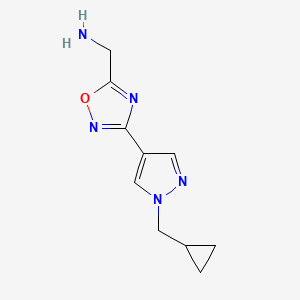

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)
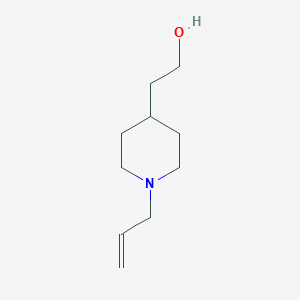
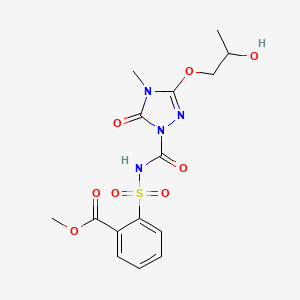
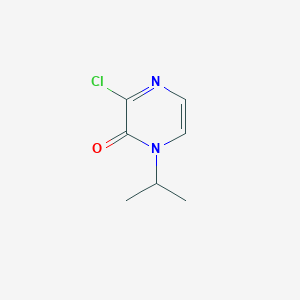
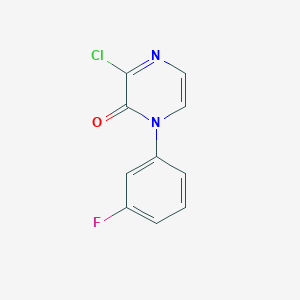

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
